(4Z)-2-(2-chloro-5-nitrophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with a unique structure that includes a chlorinated nitrophenyl group and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps. One common method includes the condensation of 2-chloro-5-nitrobenzaldehyde with 2,4-dimethoxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized using an appropriate reagent to form the oxazole ring .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can produce a variety of substituted compounds .
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development .
Medicine
In medicine, (4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is being investigated for its potential therapeutic effects. Its interactions with specific enzymes and receptors are of particular interest .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, including coatings and polymers .
Mechanism of Action
The mechanism of action of (4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and chlorinated nitrophenyl compounds. Examples include:
- 2-(2-Chloro-5-nitrophenyl)-4,5-dihydro-1,3-oxazole
- 2-(2-Chloro-5-nitrophenyl)-4-methyl-1,3-oxazole
Uniqueness
What sets (4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both a nitro group and a dimethoxyphenyl group allows for a wide range of chemical modifications and interactions .
Properties
Molecular Formula |
C18H13ClN2O6 |
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Molecular Weight |
388.8 g/mol |
IUPAC Name |
(4Z)-2-(2-chloro-5-nitrophenyl)-4-[(2,4-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H13ClN2O6/c1-25-12-5-3-10(16(9-12)26-2)7-15-18(22)27-17(20-15)13-8-11(21(23)24)4-6-14(13)19/h3-9H,1-2H3/b15-7- |
InChI Key |
SMYMDDLTVZHVBM-CHHVJCJISA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)OC |
Origin of Product |
United States |
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